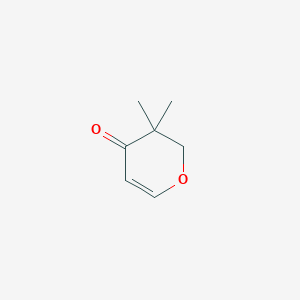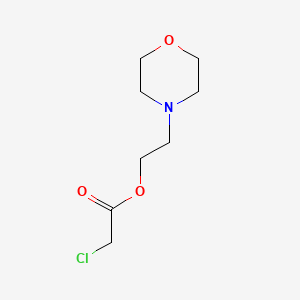
(E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane
概要
説明
(E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane is a specialized organosilicon compound It is characterized by the presence of a trimethylsilyl group attached to an alkene chain that includes an iodine atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane typically involves the reaction of an appropriate alkene with a trimethylsilylating agent in the presence of an iodine source. One common method includes the use of trimethylsilyl chloride and an iodine-containing compound under specific reaction conditions such as controlled temperature and solvent choice.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.
化学反応の分析
Types of Reactions
(E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form different functional groups.
Reduction: The compound can be reduced to remove the iodine atom or alter the alkene structure.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Nucleophiles such as sodium azide or potassium cyanide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while substitution reactions can produce a variety of substituted alkenes.
科学的研究の応用
(E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: Potential use in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential in drug development and delivery systems.
Industry: Utilized in the production of advanced materials and coatings.
作用機序
The mechanism by which (E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane exerts its effects involves the interaction of the trimethylsilyl group with various molecular targets. This interaction can influence the reactivity and stability of the compound, making it useful in different chemical transformations. The iodine atom also plays a crucial role in the compound’s reactivity, particularly in substitution and oxidation reactions.
類似化合物との比較
Similar Compounds
(E)-trimethyl((1-iodo-4-methyloct-1-en-4-yl)oxy)silane: is similar to other organosilicon compounds such as trimethylsilyl chloride and trimethylsilyl iodide.
Trimethylsilyl chloride: Used in similar synthetic applications but lacks the iodine atom.
Trimethylsilyl iodide: Contains an iodine atom but differs in its overall structure and reactivity.
Uniqueness
The uniqueness of this compound lies in its combination of a trimethylsilyl group and an iodine atom within an alkene structure
特性
IUPAC Name |
[(E)-1-iodo-4-methyloct-1-en-4-yl]oxy-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25IOSi/c1-6-7-9-12(2,10-8-11-13)14-15(3,4)5/h8,11H,6-7,9-10H2,1-5H3/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNNMQGJWDMVGRA-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C)(CC=CI)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(C)(C/C=C/I)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25IOSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![6,7,8,9-Tetrahydropyrido[1,2-a]indole](/img/structure/B3147475.png)






![1-[(4-Methylphenyl)sulfonyl]-2-phenylaziridine](/img/structure/B3147542.png)

